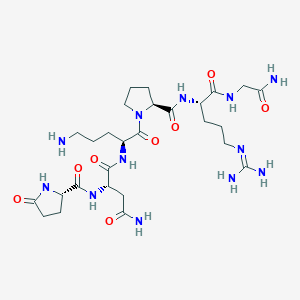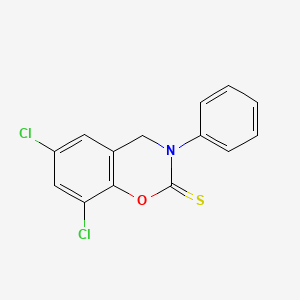
Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine is a complex peptide composed of multiple amino acids, including glycine, serine, and cysteine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (Trifluoroacetic acid).
Industrial Production Methods
Industrial production of such peptides may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various protecting group strategies and coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional properties.
Aplicaciones Científicas De Investigación
Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties, including antioxidant activity.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of Glycyl-L-serylglycylglycylglycylglycyl-L-serylglycyl-L-cysteinylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. Additionally, the serine residues may participate in hydrogen bonding and other interactions that stabilize the peptide’s structure.
Comparación Con Compuestos Similares
Similar Compounds
Glycylglycine: A simpler dipeptide used as a buffer in biological systems.
L-cysteinyl-glycine: A dipeptide involved in glutathione metabolism.
γ-L-Glutamyl-L-cysteine: A key intermediate in glutathione biosynthesis.
Propiedades
Número CAS |
583819-49-2 |
|---|---|
Fórmula molecular |
C23H38N10O13S |
Peso molecular |
694.7 g/mol |
Nombre IUPAC |
2-[[(2R)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H38N10O13S/c24-1-14(36)31-11(8-34)21(44)28-4-17(39)26-2-15(37)25-3-16(38)27-5-18(40)32-12(9-35)22(45)29-6-19(41)33-13(10-47)23(46)30-7-20(42)43/h11-13,34-35,47H,1-10,24H2,(H,25,37)(H,26,39)(H,27,38)(H,28,44)(H,29,45)(H,30,46)(H,31,36)(H,32,40)(H,33,41)(H,42,43)/t11-,12-,13-/m0/s1 |
Clave InChI |
TZGGPHXYXOKAFS-AVGNSLFASA-N |
SMILES isomérico |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CN)O |
SMILES canónico |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


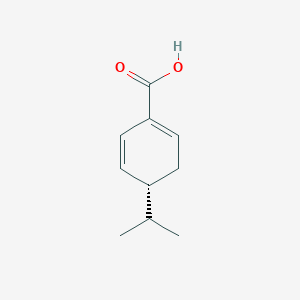
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
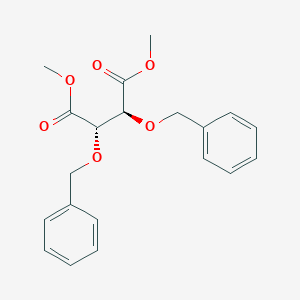
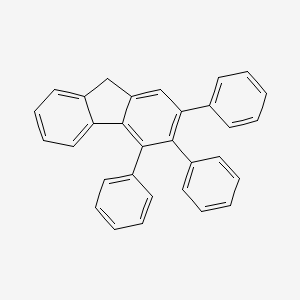
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)

![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
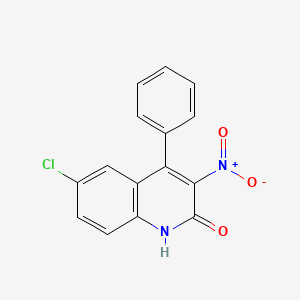
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)

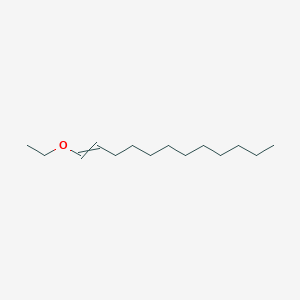
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)
